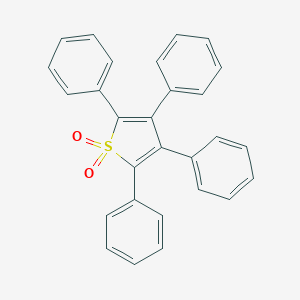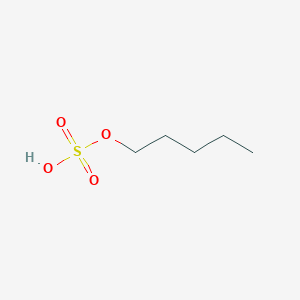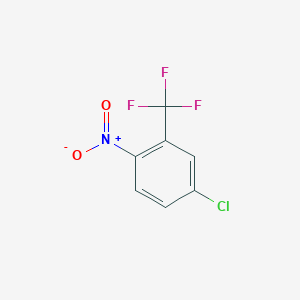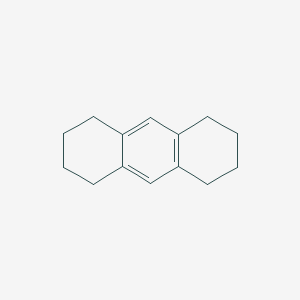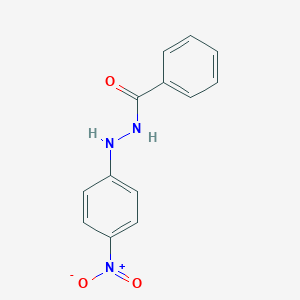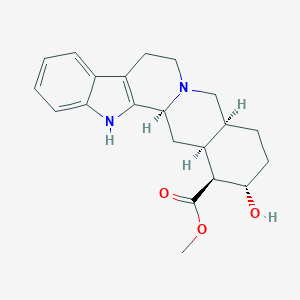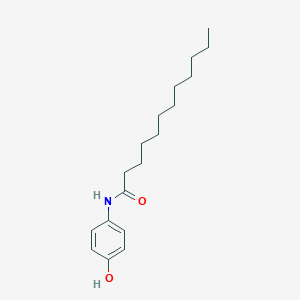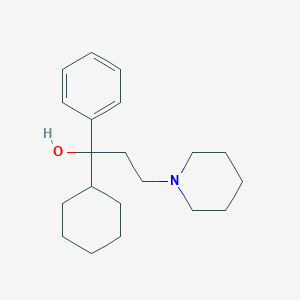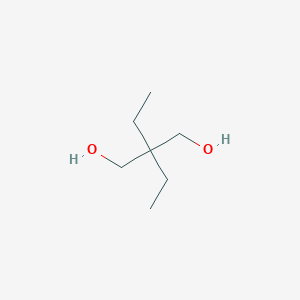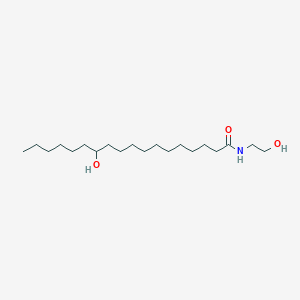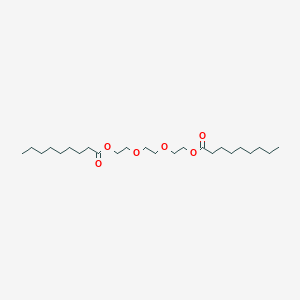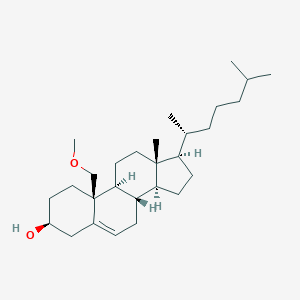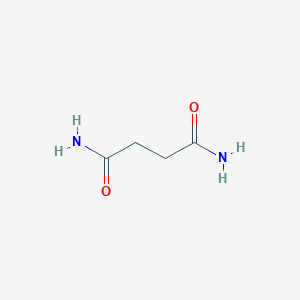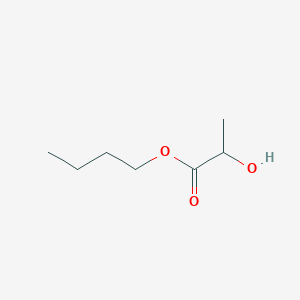![molecular formula C8H14 B089794 Spiro[3.4]octane CAS No. 175-56-4](/img/structure/B89794.png)
Spiro[3.4]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro[3.4]octane is a bicyclic organic compound with a unique spiro-bridge structure. It has been found to have various biological activities, including anti-inflammatory, antitumor, and antiviral properties.4]octane.
作用机制
The mechanism of action of spiro[3.4]octane is not fully understood. However, it has been found to interact with various cellular pathways, including the NF-κB and MAPK pathways. It has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX. These interactions are responsible for the anti-inflammatory, antitumor, and antiviral properties of spiro[3.4]octane.
生化和生理效应
Spiro[3.4]octane has been found to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It can also induce apoptosis in cancer cells by activating caspases. Additionally, it can inhibit the replication of viruses by interfering with viral entry and replication. These effects make spiro[3.4]octane a promising candidate for the development of new drugs.
实验室实验的优点和局限性
The advantages of using spiro[3.4]octane in lab experiments include its unique spiro-bridge structure and its various biological activities. However, the limitations include its low solubility in water and its potential toxicity at high concentrations. Careful consideration should be taken when using spiro[3.4]octane in lab experiments.
未来方向
There are several future directions for the study of spiro[3.4]octane. One direction is the development of new drugs based on its biological activities. Another direction is the study of its interactions with other cellular pathways and enzymes. Additionally, the study of its potential toxicity and side effects is important for its safe use in humans. The future directions for the study of spiro[3.4]octane are vast and have the potential to lead to significant advancements in the field of drug development.
Conclusion:
In conclusion, spiro[3.4]octane is a unique bicyclic organic compound with various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of spiro[3.4]octane has the potential to lead to the development of new drugs and significant advancements in the field of drug development.
合成方法
Spiro[3.4]octane can be synthesized through several methods. One of the most common methods is the Diels-Alder reaction between cyclopentadiene and ethylene. Another method involves the reaction between 1,3-cyclohexadiene and ethylene, followed by a Diels-Alder reaction with maleic anhydride. The synthesis of spiro[3.4]octane is important for its scientific research application.
科学研究应用
Spiro[3.4]octane has been extensively studied for its biological activities. It has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has antitumor properties and can induce apoptosis in cancer cells. Additionally, it has been found to have antiviral properties and can inhibit the replication of viruses such as HIV and influenza. The scientific research application of spiro[3.4]octane is vast and has the potential to lead to the development of new drugs.
属性
CAS 编号 |
175-56-4 |
|---|---|
产品名称 |
Spiro[3.4]octane |
分子式 |
C8H14 |
分子量 |
110.2 g/mol |
IUPAC 名称 |
spiro[3.4]octane |
InChI |
InChI=1S/C8H14/c1-2-5-8(4-1)6-3-7-8/h1-7H2 |
InChI 键 |
IWDANOJGJIFBEL-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CCC2 |
规范 SMILES |
C1CCC2(C1)CCC2 |
其他 CAS 编号 |
175-56-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



